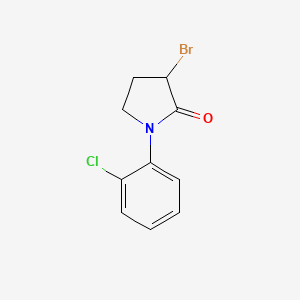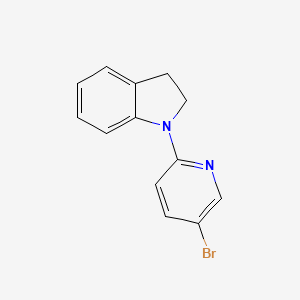
1-(5-Bromo-2-pyridinyl)indoline
Descripción general
Descripción
“1-(5-Bromo-2-pyridinyl)indoline” is a chemical compound with the molecular formula C13H11BrN2 . It has an average mass of 275.144 Da and a monoisotopic mass of 274.010559 Da .
Synthesis Analysis
The synthesis of 5-bromosubstituted derivatives of indole phytoalexins has been reported. This involves a straightforward synthetic approach where novel compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-pyridinyl)indoline” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
The 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromo-2-pyridinyl)indoline” include its molecular formula C13H11BrN2 and its average mass of 275.144 Da .
Aplicaciones Científicas De Investigación
Copper(II)-catalyzed Formation of 1-Bromoindolizines
The study by Wang et al. (2014) demonstrates a copper(II)-catalyzed cascade reaction that facilitates the synthesis of 1-bromoindolizines via a three-component reaction. This process highlights the utility of brominated pyridinyl compounds in constructing complex heterocycles, serving as a basis for further chemical transformations (Wang et al., 2014).
Antitumor Activity of Bis-Indole Derivatives
Andreani et al. (2008) synthesized compounds combining two indole systems with a pyridine or piperazine linker, demonstrating significant antitumor activity. This research underscores the relevance of brominated pyridinyl indolines in developing novel anticancer agents, leveraging their structural features for enhanced biological efficacy (Andreani et al., 2008).
Palladium-Catalyzed Direct C-H Functionalization of Indoles
Liu et al. (2017) reported on the palladium-catalyzed sulfonylation of indoles, indicating the versatility of pyridinyl-indoline derivatives in facilitating regioselective modification of indoles. This method offers an efficient pathway to sulfonated indoles, expanding the toolkit for modifying indoline scaffolds for various applications (Liu et al., 2017).
Synthesis and Topoisomerase II Inhibition by Indoloquinolines
Peczyńska-Czoch et al. (1994) explored the synthesis of methyl-substituted indoloquinolines, revealing their potential as DNA topoisomerase II inhibitors. This study illustrates the potential therapeutic applications of pyridinyl-indoline derivatives in designing drugs targeting DNA replication and repair mechanisms (Peczyńska-Czoch et al., 1994).
Copper-Catalyzed Alkene Diamination
Turnpenny and Chemler (2014) introduced a copper-catalyzed method for the synthesis of chiral 2-aminomethyl indolines, showcasing the application of brominated pyridinyl compounds in asymmetric synthesis and their potential in medicinal chemistry (Turnpenny & Chemler, 2014).
Safety and Hazards
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The presence of bromine in the indole or indoline skeleton at the C-5 position resulted in the partial increase in anticancer activity on leukemia cell lines .
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c14-11-5-6-13(15-9-11)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZRSWBFBKCFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251147 | |
| Record name | 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-pyridinyl)indoline | |
CAS RN |
1220033-27-1 | |
| Record name | 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




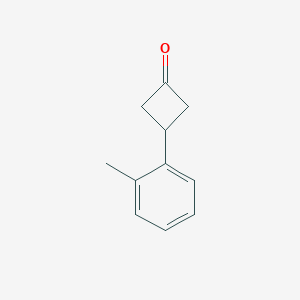
![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)
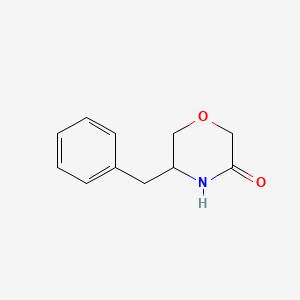

![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)

![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)
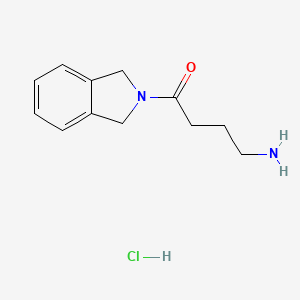
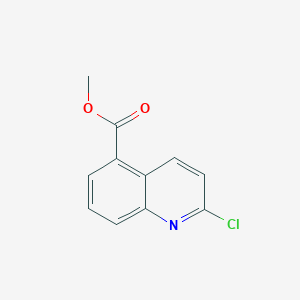

![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)
